molecular formula C11H17Cl2N3O B1439356 3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride CAS No. 1158279-25-4

3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride

Cat. No.: B1439356
CAS No.: 1158279-25-4
M. Wt: 278.18 g/mol
InChI Key: SDSAGCCUJUFNIK-UHFFFAOYSA-N
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Description

3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride is a chemical compound with the molecular formula C11H17Cl2N3O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The initial step involves the formation of the benzimidazole core by reacting o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using an appropriate alkylating agent, such as methyl iodide, to introduce the methyl group at the nitrogen atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    5-Amino-1-methyl-1H-benzoimidazole: Lacks the propanol side chain.

    1-Methyl-1H-benzoimidazole: Lacks both the amino group and the propanol side chain.

Uniqueness

3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride is unique due to the presence of both the amino group and the hydroxyl group on the benzimidazole core, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(5-amino-1-methylbenzimidazol-2-yl)propan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c1-14-10-5-4-8(12)7-9(10)13-11(14)3-2-6-15;;/h4-5,7,15H,2-3,6,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSAGCCUJUFNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1CCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride
Reactant of Route 2
3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride
Reactant of Route 5
3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride
Reactant of Route 6
3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride

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